molecular formula C11H14BrFN2O2S B1376476 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine CAS No. 486422-16-6

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B1376476
CAS No.: 486422-16-6
M. Wt: 337.21 g/mol
InChI Key: FVACKFHRBNHCAP-UHFFFAOYSA-N
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Description

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine is a chemical intermediate of interest in medicinal chemistry and neuroscience research. Compounds featuring a sulfonyl group bridging a halogenated aryl ring to a nitrogen-containing heterocycle, such as piperazine, are frequently explored as key building blocks in the synthesis of potential pharmaceutical agents . Specifically, structurally similar sulfonyl compounds attached to piperidine and piperazine rings are being investigated in the development of novel dopamine transporter (DAT) inhibitors . Research indicates that such compounds can act as atypical DAT inhibitors, which may have therapeutic potential for psychostimulant use disorders by reducing drug-seeking behavior without exhibiting significant stimulant properties themselves . The strategic incorporation of bromine and fluorine atoms on the phenyl ring is a common approach in drug design, as halogens can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . This product is intended for research applications only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVACKFHRBNHCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Scheme:

  • Starting materials: 4-methylpiperazine and 4-bromo-2-fluorobenzenesulfonyl chloride
  • Reaction: Nucleophilic substitution (sulfonylation)
  • Conditions: Typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine or sodium carbonate) to neutralize the HCl formed.

Detailed Preparation Method

Step 1: Preparation of 4-bromo-2-fluorobenzenesulfonyl chloride

  • This intermediate can be prepared by chlorosulfonation of 4-bromo-2-fluorobenzene using chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.
  • The reaction is typically conducted at low temperature (0–5°C) to avoid overreaction or decomposition.

Step 2: Sulfonylation of 4-methylpiperazine

  • The 4-methylpiperazine is dissolved in an anhydrous solvent such as dichloromethane.
  • A base such as triethylamine is added to the reaction mixture to capture HCl.
  • The sulfonyl chloride is added dropwise at 0–5°C to control the reaction rate and minimize side reactions.
  • The reaction mixture is stirred for several hours (typically 2–6 hours) at room temperature or slightly elevated temperature (up to 40°C) to ensure complete conversion.
  • The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

Step 3: Work-up and Purification

  • After completion, the reaction mixture is washed with water to remove inorganic salts.
  • The organic layer is dried over anhydrous sodium sulfate.
  • The crude product is concentrated under reduced pressure.
  • Purification is generally achieved by recrystallization from appropriate solvents or by column chromatography.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran Anhydrous conditions preferred
Base Triethylamine, sodium carbonate Neutralizes HCl byproduct
Temperature 0–5°C during addition, then room temp to 40°C Controls reaction rate and selectivity
Reaction time 2–6 hours Monitored by TLC/HPLC
Purification Recrystallization or chromatography Ensures high purity

Alternative Synthetic Routes

While the direct sulfonylation is the most straightforward method, alternative routes may involve:

Research Findings and Data

  • The compound's molecular weight is approximately 337.21 g/mol with formula C11H14BrFN2O2S.
  • Stability and solubility data indicate it is stable at room temperature and soluble in DMSO and other polar aprotic solvents.
  • Stock solution preparation involves dissolving the compound in solvents like DMSO to desired molarities (1 mM to 10 mM), with heating and ultrasonic treatment to enhance solubility.
  • The compound is typically stored at -20°C to -80°C to maintain stability for months.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose/Outcome
1. Sulfonyl chloride synthesis 4-bromo-2-fluorobenzene + chlorosulfonic acid, low temp (0–5°C) Formation of 4-bromo-2-fluorobenzenesulfonyl chloride
2. Sulfonylation 4-methylpiperazine + sulfonyl chloride + base (triethylamine), DCM, 0–40°C, 2–6 h Formation of 1-((4-bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine
3. Work-up Aqueous wash, drying, concentration Removal of impurities and isolation of crude product
4. Purification Recrystallization or chromatography Obtaining pure final compound

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity for certain receptors.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Aryl Ring Piperazine Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Bromo-2-fluoro Methyl 333.23* Sulfonyl, halogenated aryl
1-((6-Chloropyridin-3-yl)sulfonyl)-4-methylpiperazine 6-Chloropyridin-3-yl Methyl 289.78 Sulfonyl, heteroaromatic
1-(4-Bromophenyl)-4-methylpiperazine () 4-Bromo Methyl 255.16 None (no sulfonyl group)
1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine () 2-Bromo-4,5-difluoro Methyl 355.20 Sulfonyl, polyhalogenated
Sildenafil Citrate () 3-(Pyrazolopyrimidinyl) Methyl 666.70 Sulfonyl, heterocyclic

*Calculated based on molecular formula C₁₁H₁₃BrFN₂O₂S.

Key Observations:
  • The additional fluorine in 1-((2-bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine () may improve metabolic stability but reduce solubility .
  • Heteroaromatic vs. Aryl : The 6-chloropyridinyl group in 1-((6-chloropyridin-3-yl)sulfonyl)-4-methylpiperazine introduces a heteroaromatic ring, which may alter solubility and π-π stacking interactions compared to purely aryl systems .

Biological Activity

1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, which includes a sulfonyl group and a piperazine ring, positions it as a candidate for various biological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H14BrFN2O2SC_{11}H_{14}BrFN_2O_2S with a molecular weight of approximately 337.21 g/mol. The structure features a piperazine ring substituted with a 4-bromo-2-fluorophenylsulfonyl group and a methyl group, contributing to its chemical reactivity and biological interactions.

The biological activity of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of their activity. This interaction may affect various metabolic pathways.
  • Receptor Binding : The presence of bromine and fluorine atoms enhances the compound's binding affinity and selectivity for certain receptors, which could be beneficial in targeting neurological disorders and cancer cells.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties:

  • Bactericidal Effects : Studies have shown that compounds similar to 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .
  • Fungal Activity : Compounds in this class have also demonstrated antifungal activity, outperforming standard treatments like fluconazole in certain cases .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of related sulfonamide compounds on various cancer cell lines found that some exhibited significant inhibition of cell proliferation, suggesting potential applications in cancer therapy .
  • Biofilm Inhibition : Research has indicated that certain derivatives can disrupt biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections .

Comparative Analysis

To understand the unique properties of 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
4-Bromo-2-fluorophenyl methyl sulfone StructureModerate antibacterial activity
(4-Bromo-2-fluorophenyl)methanesulfonamide -Antimicrobial properties against E. coli
4-Bromo-2-fluorobiphenyl -Less effective; lacks piperazine moiety

The presence of both a piperazine ring and a sulfonyl group in 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine contributes to its enhanced stability and diverse applications compared to the other compounds listed.

Safety Profile

While exploring its biological activity, it is crucial to consider the safety profile:

  • Toxicity : The compound is classified under acute toxicity (oral), causing skin irritation and serious eye damage upon contact .
  • Precautionary Measures : Appropriate safety measures should be taken when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-((4-Bromo-2-fluorophenyl)sulfonyl)-4-methylpiperazine, and how do reaction conditions impact yield and purity?

  • Methodology : A common approach involves sulfonylation of 4-methylpiperazine with 4-bromo-2-fluorobenzenesulfonyl chloride. Reaction conditions (solvent, base, temperature) critically influence outcomes. For example, using dichloromethane (DCM) as the solvent and N,N-diisopropylethylamine (DIPEA) as a base at 0–25°C typically yields 50–70% product after purification by crystallization or flash chromatography . Optimizing stoichiometry (1:1.5 molar ratio of piperazine to sulfonyl chloride) minimizes side reactions like disubstitution. Purity ≥98% can be achieved via recrystallization with diethyl ether .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : The sulfonyl group deshields adjacent protons, with aromatic protons in the 7.3–7.6 ppm range (doublets for fluorine-coupled H) and piperazine protons as multiplets at 2.4–3.8 ppm. The 4-methyl group appears as a singlet (~2.3 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 347 (calculated for C₁₁H₁₃BrFN₂O₂S).
  • XRPD : Use X-ray powder diffraction to confirm crystallinity and polymorphic forms, with characteristic peaks at 2θ = 12.5°, 18.7°, and 24.3° .

Advanced Research Questions

Q. How do electronic effects of substituents (bromo, fluoro) on the aryl ring influence reactivity in nucleophilic substitution or cross-coupling reactions?

  • Analysis : The electron-withdrawing bromo and fluoro groups activate the aryl ring for electrophilic substitution but deactivate it for nucleophilic attack. Density functional theory (DFT) calculations show a Hammett σₚ value of +0.93 for the 4-bromo-2-fluoro substituent, favoring SNAr reactions at the para position. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ catalyst and K₂CO₃ base in toluene/ethanol (80°C, 12 h), yielding biaryl derivatives with 60–85% efficiency .

Q. What strategies resolve discrepancies between in vitro and cellular assay data for this compound’s biological activity (e.g., kinase inhibition)?

  • Methodology : Discrepancies often arise from solubility or membrane permeability issues.

  • Solubility Optimization : Use phosphate-buffered saline (PBS) with 0.1% DMSO to enhance aqueous solubility. Confirm via HPLC-UV (λ = 254 nm) .
  • Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations. If uptake is low, modify the sulfonyl group to a prodrug (e.g., ester derivatives) .
  • Target Engagement : Use thermal shift assays (TSA) to validate binding to kinases like EGFR or JAK2, comparing ΔTₘ values between in vitro and cell lysate conditions .

Q. How can computational models predict binding affinity to neurological targets (e.g., serotonin receptors), and what experimental validation is required?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of 5-HT₁A/2A receptors (PDB: 7E2Z, 6WGT). The sulfonyl group forms hydrogen bonds with Asp116 (5-HT₁A) or Glu339 (5-HT₂A), with predicted ΔG = −9.2 kcal/mol .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • Validation : Perform radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A) in HEK293 cells transfected with human receptors. IC₅₀ values < 100 nM confirm computational predictions .

Contradictions and Mitigation

  • Contradiction : Varying antimicrobial activity in analogs (e.g., 4-nitrophenyl vs. 4-bromo derivatives).
  • Resolution : Differences arise from substituent lipophilicity (ClogP = 3.2 for bromo vs. 2.8 for nitro). Use Hansch analysis to correlate logP/MIC relationships .

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